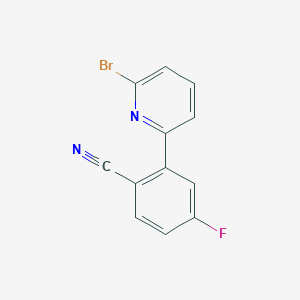
2-(6-Bromopyridin-2-yl)-4-fluorobenzonitrile
Cat. No. B8310368
M. Wt: 277.09 g/mol
InChI Key: QGSBAXKCJOMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030128B2
Procedure details


4-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (synthesised as in Example 24) was coupled with 2,6-dibromopyridine as described in Example 27 to give 2-(6-bromopyridin-2-yl)-4-fluorobenzonitrile as a white solid: δH (360 MHz, d6-DMSO) 7.55-7.60 (1H, m), 7.67-7.84 (2H, m), 7.89-8.02 (2H, m), 8.12 (1H, dd, J 9 and 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](B2OC(C)(C)C(C)(C)O2)[CH:3]=1.[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22](Br)[N:21]=1>>[Br:19][C:20]1[N:21]=[C:22]([C:4]2[CH:3]=[C:2]([F:1])[CH:9]=[CH:8][C:5]=2[C:6]#[N:7])[CH:23]=[CH:24][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C#N)C=C1)B1OC(C(O1)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)C1=C(C#N)C=CC(=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
